
2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile, often involves large-scale fluorination processes using fluorinating agents like hydrofluoric acid or fluoroboric acid . These processes are optimized for high efficiency and cost-effectiveness, ensuring the availability of the compound for various applications.
化学反応の分析
Types of Reactions
2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium amide or thiolates under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
科学的研究の応用
2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Agrochemicals: Incorporated into the design of herbicides and pesticides due to its biological activity.
Materials Science: Utilized in the development of advanced materials with specific electronic properties.
作用機序
The mechanism of action of 2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological activity. The nitrile group can also participate in hydrogen bonding and other interactions, further affecting its mechanism of action.
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 2-Fluoro-3-methylpyridine-4-boronic acid
- 2-Fluoro-3-methylpyridine
Uniqueness
2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
特性
分子式 |
C8H7FN2 |
|---|---|
分子量 |
150.15 g/mol |
IUPAC名 |
2-(2-fluoro-3-methylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C8H7FN2/c1-6-7(2-4-10)3-5-11-8(6)9/h3,5H,2H2,1H3 |
InChIキー |
NPTZRDPQQQYAOR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1F)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


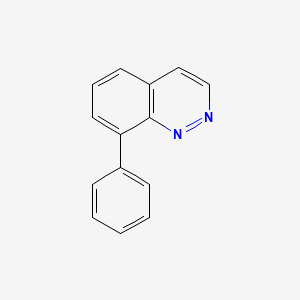



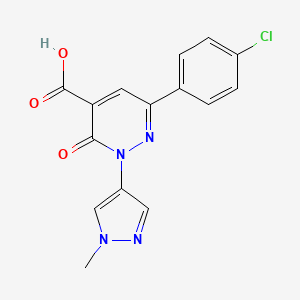
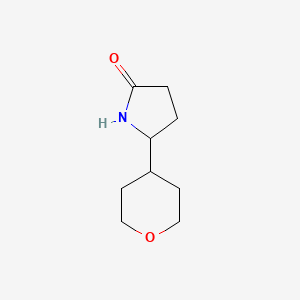

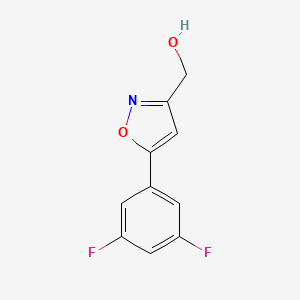
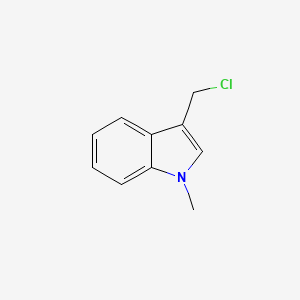

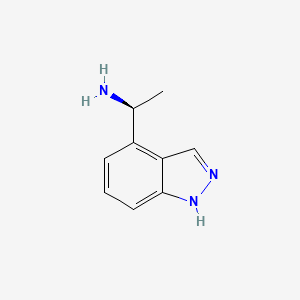
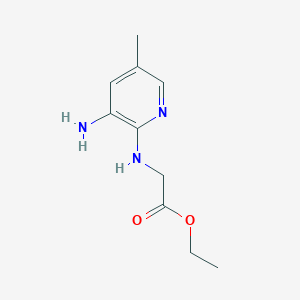
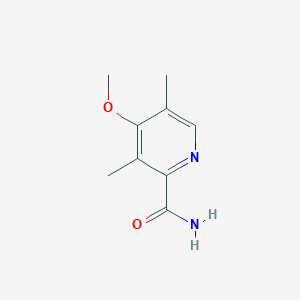
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B12974051.png)
